molecular formula C12H8Cl2N2O2 B2535185 6-Chloro-2-(2-chloroanilino)pyridine-3-carboxylic acid CAS No. 1484841-71-5

6-Chloro-2-(2-chloroanilino)pyridine-3-carboxylic acid

Cat. No. B2535185
CAS RN: 1484841-71-5
M. Wt: 283.11
InChI Key: RJPJRWGWORINNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives involves reactions with metal salts under different conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with metal salts like Cd(II), Mn(II), and Ni(II) to form coordination polymers and complexes, depending on the presence of additional ligands like pyridine and the reaction conditions such as temperature and solvent . These reactions often result in different products, highlighting the versatility and reactivity of pyridine carboxylic acids.

Molecular Structure Analysis

The molecular structures of pyridine carboxylic acid derivatives are characterized by their ability to coordinate with metals, forming various dimensional structures. For example, the coordination polymers formed with pyridine-2,4,6-tricarboxylic acid exhibit different dimensionality depending on the nature of the metal ions . The supramolecular structure of pyridine-2,6-dicarboxylic acid is stabilized in the solid state through strong symmetric double hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyridine carboxylic acids with metal salts leads to a variety of chemical reactions. These reactions can result in the formation of coordination polymers, discrete complexes, and metallomacrocycles, as seen with pyridine-2,4,6-tricarboxylic acid and Zn(II) salts . The presence or absence of additional ligands, such as pyridine, can significantly influence the outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acid derivatives are closely related to their molecular and supramolecular structures. The compounds discussed in the papers are characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis . These techniques help elucidate properties like melting points, hydrogen bonding patterns, and coordination geometries, which are crucial for understanding the behavior of these compounds in various applications.

Scientific Research Applications

Esterification and Synthesis

The compound's relevance in the esterification process is highlighted by research on the esterification of carboxylic acids by alcohols using a specific condensing agent in the presence of pyridine, underlining the chemical versatility and reactivity of related compounds in facilitating ester formation under mild conditions. This process is significant for producing various esters, which are essential in pharmaceuticals, fragrances, and industrial applications (Takimoto et al., 1981).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Research on pyridine-carboxylic acid derivatives has demonstrated their potential in forming coordination polymers and MOFs with unique structures and properties. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form products that depend on the reaction conditions, including the presence of pyridine, leading to zigzag coordination polymers. These structures are vital for developing new materials with applications in catalysis, gas storage, and separation processes (Ghosh et al., 2004).

Luminescent Properties

The synthesis of MOFs using pyridine-dicarboxylic acid with lanthanides like Pr(III) and Eu(III) underlines the application of such compounds in creating materials with specific luminescent properties. These properties are beneficial for sensors, optical devices, and materials science, showcasing the compound's role in advancing functional materials research (Yang et al., 2012).

Catalytic Activity

The development of multi-kilogram-scale syntheses of compounds like AZD1283, involving steps such as coupling with 4-piperidinecarboxylic acid, highlights the utility of chloro-pyridine carboxylic acids in pharmaceutical synthesis. These processes underline the importance of such compounds in developing drugs and the optimization of their synthesis for industrial-scale production (Andersen et al., 2013).

properties

IUPAC Name

6-chloro-2-(2-chloroanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-3-1-2-4-9(8)15-11-7(12(17)18)5-6-10(14)16-11/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPJRWGWORINNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=N2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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